(4-chlorophenyl)(3,3-dimethylmorpholino)methanone
Description
“(4-Chlorophenyl)(3,3-dimethylmorpholino)methanone” is a synthetic organic compound characterized by a methanone core bridging a 4-chlorophenyl group and a 3,3-dimethyl-substituted morpholine ring. The 4-chlorophenyl group contributes to lipophilicity and may influence binding interactions in biological or material applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAWBIBFTYMUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(4-chlorophenyl)(3,3-dimethylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Modifications
- (4-Chlorophenyl)(piperidin-1-yl)methanone: Replacing the morpholine ring with piperidine eliminates the oxygen atom, reducing hydrogen-bonding capacity. Crystal structures of related adducts (e.g., (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone) show dihedral angles between the aryl and piperidine rings ranging from 51.6° to 89.5°, influencing molecular packing and solubility .
Aryl Group Variations
- Morpholino(4-nitrophenyl)methanone: The nitro group (electron-withdrawing) versus chlorine (moderately electron-withdrawing) affects the electron density of the methanone carbonyl, impacting reactivity in nucleophilic additions or reductions .
- (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone: A pyridine ring with trifluoromethyl and chloro substituents enhances electronegativity and lipophilicity, which may improve blood-brain barrier penetration compared to purely phenyl-based analogs .
Physicochemical Properties
Pharmacological Activity
- (4-Chlorophenyl)(3,4-dichlorophenyl)methanone oxime (35h): Demonstrated bioactivity in receptor studies, with NMR data indicating stable oxime formation (δ 7.50–7.15 ppm for aromatic protons) .
- 2-Amino-6-(4-chlorophenyl)pyrimidine-4-yl)(7-chloro-phenothiazine)methanone: Exhibits anti-psychotic activity, suggesting the 4-chlorophenyl-methanone motif may interact with CNS targets .
Key Research Findings
Crystal Packing: Intermolecular O–H⋯O hydrogen bonds in hydroxypiperidine analogs stabilize crystal lattices, a feature absent in non-hydroxylated derivatives .
Biological Potency: Chlorophenyl-methanones with heterocyclic amines (e.g., phenothiazine) show promise in CNS drug discovery, though dimethylmorpholine variants require further profiling .
Biological Activity
The compound (4-chlorophenyl)(3,3-dimethylmorpholino)methanone is a significant chemical entity with diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on recent studies and findings.
This compound has been shown to interact with various enzymes and proteins, including:
- cAMP-dependent protein kinase catalytic subunit alpha
- cAMP-dependent protein kinase inhibitor alpha
- RAC-beta serine/threonine-protein kinase
- Glycogen synthase kinase-3 beta
These interactions suggest that the compound plays a vital role in modulating cellular signaling pathways critical for various physiological processes.
Cellular Effects
The compound exhibits significant effects on different cell types, influencing:
- Cell growth and differentiation : It has been observed to affect the growth of endometrial implants, indicating potential applications in reproductive health.
- Cell signaling pathways : The compound modulates key pathways that regulate gene expression and cellular metabolism.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Growth | Modulates proliferation of endometrial cells |
| Signaling Pathways | Influences cAMP and protein kinase pathways |
| Gene Expression | Alters transcriptional activity |
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. Its interaction with protein kinases suggests a role in phosphorylation events critical for cellular signaling.
Case Study: Inhibition of Protein Kinases
In laboratory settings, studies have demonstrated that the compound can inhibit glycogen synthase kinase-3 beta (GSK-3β), a key regulator in various cellular processes. This inhibition has implications for therapeutic strategies in diseases such as cancer and diabetes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Research indicates that while the compound remains stable under certain conditions, its biological activity may diminish over time.
Dosage Effects in Animal Models
Research involving animal models has shown that the effects of this compound vary significantly with dosage:
- Lower doses : May exhibit beneficial effects such as reducing bone loss in ovariectomized rats.
- Higher doses : Could lead to adverse effects or toxicity.
Table 2: Dosage Effects Observed
| Dose Range | Observed Effect |
|---|---|
| Low (<10 mg/kg) | Beneficial effects on bone density |
| High (>50 mg/kg) | Potential toxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
